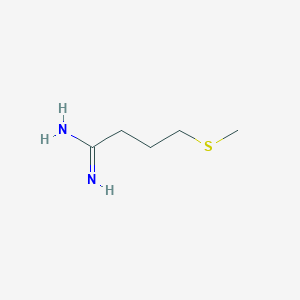

4-(Methylthio)butanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2S |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

4-methylsulfanylbutanimidamide |

InChI |

InChI=1S/C5H12N2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H3,6,7) |

InChI Key |

PCQYWNOSYRXJKH-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCC(=N)N |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Analysis of 4 Methylthio Butanimidamide

The structural features of 4-(Methylthio)butanimidamide can be confirmed through various spectroscopic techniques. While specific experimental data for this compound is not widely available, the expected spectroscopic characteristics can be predicted based on its molecular structure.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the methyl protons of the methylthio group, methylene (B1212753) protons of the butyl chain, and the protons of the amidine group. The chemical shifts and splitting patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | Resonances for the five distinct carbon atoms: the methyl carbon of the thioether, the three methylene carbons of the butyl chain, and the carbon of the amidine functional group. The amidine carbon would appear significantly downfield. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amidine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-S stretching of the thioether. spectroscopyonline.com |

| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight of 132.23 g/mol . chemicalbook.com Fragmentation patterns would likely show losses of fragments corresponding to the methylthio group and parts of the butyl chain. |

These predicted data provide a basis for the identification and characterization of this compound in a laboratory setting.

Chemical Reactivity and Transformation Pathways of 4 Methylthio Butanimidamide

Reactivity of the Amidine Functional Group

The amidine functional group, with its nitrogen-containing structure, is a key site for various chemical reactions, including hydrolysis, derivatization, alkylation, acylation, and cycloaddition.

Hydrolysis and Derivatization Studies

The hydrolysis of amidines is a fundamental reaction that can be influenced by pH. In acidic or basic conditions, amidines can hydrolyze to the corresponding amide and amine. For 4-(Methylthio)butanimidamide, this would theoretically yield 4-(methylthio)butanamide and ammonia (B1221849). The hydrolysis of N-(1-aminoalkyl)amides has been shown to proceed by expelling an amide anion at basic pH and likely an imidoacid at acidic pH rsc.org. The rate and mechanism of hydrolysis can be complex, often involving protonation of the amidine group, which enhances its susceptibility to nucleophilic attack by water.

Derivatization of the amidine group can be achieved through various reactions. For instance, amidines can be converted back to amides or used in the synthesis of other functional groups. The conversion of amides to imidoyl chlorides, which then react with amines to form amidines, is a common synthetic route that can, in principle, be reversed or modified for derivatization semanticscholar.org.

| Reaction Type | Reactants | Products | Conditions | Reference |

| Hydrolysis | N-(1-aminoalkyl)amide, H₂O | Amide, Amine | Acidic or Basic pH | rsc.org |

| Amidine Synthesis from Amide | Amide, PCl₅, then Amine | Amidine | Varies | semanticscholar.org |

Alkylation and Acylation Reactions

The nitrogen atoms of the amidine group are nucleophilic and can undergo alkylation and acylation. Alkylation typically occurs at the sp² nitrogen atom, leading to the formation of N-alkylated amidinium salts. For example, the alkylation of thioamides with methyl iodide is a key step in the synthesis of some amidines, highlighting the reactivity of related precursors nih.gov.

Acylation of amidines introduces an acyl group, typically onto one of the nitrogen atoms. This reaction can be used to synthesize N-acylated amidines, which are valuable intermediates in organic synthesis. The acylation of amines is a fundamental reaction, and while amidines are generally less nucleophilic than amines, they can still be acylated under appropriate conditions acs.org. The use of thioacids has been shown to be a mild and selective method for the N-acylation of amines, which could potentially be applied to amidines acs.org. The kinetic resolution of lactams and thiolactams has been achieved through enantioselective N-acylation using amidine-based catalysts, further demonstrating the interaction of amidines with acylating agents acs.org.

| Reaction | Reactant | Reagent | Product | Reference |

| Alkylation | Thioamide | Methyl Iodide | Thioimidate Salt | nih.gov |

| Acylation | Amine | Thioacid, Copper Sulfate | N-acylated Amine | acs.org |

| Enantioselective N-Acylation | Lactam/Thiolactam | Anhydride, Amidine Catalyst | N-acylated Lactam/Thiolactam | acs.org |

Cycloaddition Reactions and Heterocycle Formation

Amidines are versatile building blocks in the synthesis of various nitrogen-containing heterocycles rsc.orgdovepress.comresearchgate.net. They can participate in cycloaddition reactions with various partners. For instance, amidines have been shown to react with chalcones to form pyrimidine (B1678525) derivatives rdd.edu.iq. In a free-radical-mediated [2 + 2 + 1] cycloaddition, amidines react with acetylenes and carbon monoxide to yield five-membered α,β-unsaturated lactams acs.org. Furthermore, the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines provides a route to pyrimidines and 1,3,5-triazines, respectively, through a proposed Diels-Alder or stepwise addition/elimination mechanism acs.org. The synthesis of N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazole derivatives has been achieved through the iodine-catalyzed oxidative cyclization of amidines and isothiocyanates organic-chemistry.org.

| Reaction Type | Amidine Reactant | Co-reactant(s) | Heterocyclic Product | Reference |

| Cycloaddition | Substituted Amidine | Chalcone | Substituted Pyrimidine | rdd.edu.iq |

| [2+2+1] Cycloaddition | Amidine | Acetylene, CO | α,β-Unsaturated Lactam | acs.org |

| Cycloaddition/Rearrangement | Amidine | 1,2,3-Triazine | Pyrimidine | acs.org |

| Oxidative Cyclization | Amidine | Isothiocyanate | 5-Imino-1,2,4-thiadiazole | organic-chemistry.org |

Protonation Equilibria and Basicity Studies

| Compound Class | Typical pKa Range | Site of Protonation | Key Feature | Reference |

| Amidines | 5 - 12 | Imino Nitrogen | Resonance-stabilized cation | semanticscholar.org |

| Aromatic Amines (Anilines) | Lower than aliphatic amines | Amino Nitrogen | Delocalization of lone pair into the ring | wikipedia.org |

| Aliphatic Amines | ~10-11 | Amino Nitrogen | Inductive effect of alkyl groups | wikipedia.org |

Reactivity of the Methylthio Moiety

The sulfur atom in the methylthio group is a site of nucleophilicity and can undergo oxidation reactions.

Oxidation Pathways of Sulfur (e.g., Sulfoxides, Sulfones)

The thioether group in this compound can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation is a common and well-studied reaction in organic chemistry inchem.orgresearchgate.net. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and sodium periodate. The oxidation of thioethers to sulfoxides is often the first step and can be selective under controlled conditions. For instance, various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides and sulfones in good to excellent yields using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) interphase catalyst organic-chemistry.org. Further oxidation of the sulfoxide leads to the formation of the sulfone. The oxidation of thioethers with H₂O₂ can be slow under biologically relevant conditions, but the rate is significantly influenced by the electronic nature of the thioether nih.govacs.org. Electrochemical methods also provide a means to oxidize sulfides to sulfoxides and sulfones researchgate.net. The oxidation of a methylthio group to a methylsulfonyl group has been demonstrated in various molecular contexts organic-chemistry.orggoogle.com.

| Substrate Type | Oxidizing Agent | Product(s) | Key Observation | Reference |

| Aromatic and Aliphatic Sulfides | 30% H₂O₂, Silica-based tungstate catalyst | Sulfoxides, Sulfones | Good to excellent yields at room temperature | organic-chemistry.org |

| Aryl Thioethers | H₂O₂ | Sulfoxide, Sulfone | Reaction is slow under biologically relevant concentrations | nih.govacs.org |

| Diaryl and Aryl Alkyl Sulfides | Electrochemical Oxidation | Sulfoxides, Sulfones | Product selectivity depends on reaction conditions | researchgate.net |

| 2-Methylthio-5-Trifluoromethyl-1,3,4-thiadiazole | Cl₂ in H₂O | 2-Methylsulfonyl-5-Trifluoromethyl-1,3,4-thiadiazole | High yield (90.1%) | google.com |

The resulting sulfoxides and sulfones have different chemical and physical properties compared to the parent thioether, which can be exploited in further synthetic transformations or to modulate the biological activity of the molecule.

Nucleophilic and Electrophilic Reactions Involving Sulfur

The sulfur atom in this compound is a key center for reactivity due to the presence of lone pairs of electrons, making it nucleophilic. Conversely, it can be attacked by strong electrophiles, particularly oxidizing agents.

Nucleophilic Character of the Sulfur Atom The sulfur atom in the methylthio group (-S-CH₃) behaves as a soft nucleophile. libretexts.org This nucleophilicity allows it to participate in substitution and addition reactions. For instance, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This reactivity is attributed to the high polarizability and the accessibility of the lone pair electrons on the sulfur atom. In the context of this compound, the sulfur's nucleophilicity is a significant aspect of its chemical behavior, contrasting with the less nucleophilic oxygen in analogous ether compounds. libretexts.org

Electrophilic Reactions at the Sulfur Center (Oxidation) The sulfur atom in this compound is susceptible to oxidation, a reaction where it is attacked by an electrophile. This process can yield different products depending on the strength of the oxidizing agent and the reaction conditions.

Oxidation to Sulfoxide: Mild oxidation, for example using hydrogen peroxide or peracids, converts the thioether group to a sulfoxide. libretexts.org This transformation changes the oxidation state of sulfur from -2 to 0. The resulting sulfoxide is a chiral center if the substituents are different. libretexts.org

Oxidation to Sulfone: More vigorous oxidation with stronger agents can further oxidize the sulfoxide to a sulfone, where the sulfur atom reaches an oxidation state of +2. libretexts.orgevitachem.com

Kinetic studies on the oxidation of structurally similar compounds, like Ethyl-2-(methylthio) pyrimidine 5-carboxylate, by oxidants such as potassium dichromate in an acidic medium, show that the reaction proceeds effectively, highlighting the susceptibility of the methylthio group to electrophilic attack. internationaljournalcorner.com The oxidation of the sulfur atom is a common transformation pathway for compounds containing a methylthio group. evitachem.com

The table below summarizes the primary nucleophilic and electrophilic reactions involving the sulfur atom of this compound.

| Reaction Type | Reactant | Product |

| Nucleophilic | Alkyl Halide (R-X) | Sulfonium Salt |

| Electrophilic (Oxidation) | Mild Oxidant (e.g., H₂O₂) | 4-(Methylsulfinyl)butanimidamide (Sulfoxide) |

| Electrophilic (Oxidation) | Strong Oxidant (e.g., KMnO₄) | 4-(Methylsulfonyl)butanimidamide (Sulfone) |

Reaction Mechanisms and Kinetic Studies

The mechanisms of reactions involving the sulfur atom in this compound are influenced by factors such as the nature of the reactants and the reaction conditions.

Mechanism of Nucleophilic Substitution at Sulfur Nucleophilic substitution reactions at a sulfur center can proceed through different mechanisms. Density functional theory (DFT) studies on analogous sulfinate esters suggest that these reactions can occur via a stepwise addition-elimination (A-E) mechanism, which involves the formation of a hypervalent sulfur intermediate (a sulfurane). mdpi.com Alternatively, a concerted Sₙ2-type mechanism may occur, particularly with good leaving groups and less powerful nucleophiles. mdpi.com For the nucleophilic attack by the sulfur atom of this compound on an electrophile like an alkyl halide, the reaction typically follows a standard Sₙ2 pathway.

Mechanism and Kinetics of Oxidation The oxidation of thioethers to sulfoxides and sulfones is a well-studied process. The oxidation of 2-Amino-4-(methyl-thio) butanoic acid, a related compound, by Quinaldinium Fluorochromate was found to be acid-catalyzed and exhibited first-order dependence with respect to both the oxidant and the substrate. researchgate.net Similarly, kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate with potassium dichromate showed a first-order dependence on the concentrations of both the oxidant and the substrate, with a fractional order dependence on the acid concentration. internationaljournalcorner.com

Based on these analogous systems, the oxidation of this compound likely proceeds through a mechanism where the initial step is the electrophilic attack of the oxidizing species on the sulfur atom. The reaction rate can be described by a rate law of the form: Rate = k [Oxidant] [Substrate] [H⁺]ⁿ where n is the fractional order with respect to the acid concentration. internationaljournalcorner.comresearchgate.net

The following table presents representative kinetic data from a study on a similar compound, illustrating the parameters involved.

Table: Kinetic Parameters for the Oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate at 26°C. internationaljournalcorner.com This data is for an analogous compound and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Order w.r.t. Oxidant | 1 |

| Order w.r.t. Substrate | 1 |

| Order w.r.t. [H⁺] | Fractional |

| Activation Energy (Ea) | Evaluated from temperature studies |

| Enthalpy of Activation (ΔH#) | Reported in study |

| Entropy of Activation (ΔS#) | Reported in study |

Derivatization Strategies for Enhanced Reactivity or Specific Applications

Derivatization involves the chemical modification of a molecule to alter its properties, such as reactivity, volatility, or solubility, for specific analytical or synthetic purposes. sigmaaldrich.com

Modification of the Sulfur Center A primary strategy for derivatizing this compound involves targeting the sulfur atom.

Oxidation: As discussed, oxidizing the thioether to a sulfoxide or sulfone creates new functional groups with different chemical and physical properties. evitachem.com Sulfoxides and sulfones are more polar than the parent thioether and have altered reactivity. For example, sulfones are often used in medicinal chemistry due to their stability and ability to act as hydrogen bond acceptors. The preparation of sulfones can also be achieved by using sulfinates as nucleophiles in Sₙ2 reactions. youtube.com

Formation of Sulfonium Salts: The nucleophilic character of the sulfur allows for reaction with alkyl halides to form sulfonium salts. libretexts.org These ionic derivatives have significantly different solubility profiles and can be used as intermediates in further synthetic transformations.

Derivatization for Analytical Purposes For applications like gas chromatography (GC), the polarity of the amidine group in this compound necessitates derivatization to increase volatility. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens on amine or amide groups are replaced with a nonpolar group like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.comchemcoplus.co.jp Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used for this purpose. sigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

The table below outlines potential derivatization strategies for this compound.

| Strategy | Reagent/Method | Resulting Derivative | Purpose |

| Oxidation | Hydrogen Peroxide | 4-(Methylsulfinyl)butanimidamide | Enhanced polarity, synthetic intermediate |

| Oxidation | Potassium Permanganate | 4-(Methylsulfonyl)butanimidamide | Increased stability, altered biological activity |

| Alkylation | Methyl Iodide | S-Methyl-4-(methylthio)butanimidamidium Iodide (Sulfonium Salt) | Altered solubility, synthetic intermediate |

| Silylation | MTBSTFA | N-silylated derivative | Increased volatility for GC analysis |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the 4-(Methylthio)butanimidamide molecule can be determined.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the various proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a detailed map of the proton framework. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methylthio group, the three methylene (B1212753) groups of the butane (B89635) chain, and the protons of the imidamide group.

The protons on the carbon adjacent to the electron-withdrawing imidamide group are expected to be the most deshielded among the methylene groups, thus appearing at a lower field. Conversely, the protons of the methyl group attached to the sulfur atom will be the most shielded, appearing at a higher field. The coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, allowing for the confirmation of the structural connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃S-) | 2.10 | s (singlet) | - |

| H-2 (-SCH₂-) | 2.55 | t (triplet) | 7.2 |

| H-3 (-CH₂CH₂C=) | 1.90 | p (pentet) | 7.2 |

| H-4 (-CH₂C=) | 2.40 | t (triplet) | 7.2 |

| H-5 (=NH) | 7.50 | br s (broad singlet) | - |

| H-6 (-NH₂) | 6.80 | br s (broad singlet) | - |

Note: Predicted data is generated based on standard chemical shift values and coupling constants for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. The chemical shift of each peak is indicative of the electronic environment of the carbon atom.

For this compound, five distinct signals are anticipated, corresponding to the methyl carbon, the three methylene carbons, and the imidamide carbon. The imidamide carbon is expected to be significantly deshielded due to the influence of the two nitrogen atoms, resulting in a signal at the lowest field. The chemical shifts of the methylene carbons will vary depending on their proximity to the sulfur atom and the imidamide group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃S-) | 15.5 |

| C-2 (-SCH₂-) | 35.0 |

| C-3 (-CH₂CH₂C=) | 28.0 |

| C-4 (-CH₂C=) | 32.0 |

| C-5 (-C(=NH)NH₂) | 168.0 |

Note: Predicted data is generated based on standard chemical shift values for similar functional groups. Actual experimental values may vary.

Heteronuclear Correlation (e.g., HSQC, HMBC) for Complex Structure Assignment

An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the molecule. For this compound, the HSQC spectrum would show correlations between the signals of H-1 and C-1, H-2 and C-2, H-3 and C-3, and H-4 and C-4.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the H-1 protons (CH₃S-) to C-2 (-SCH₂-).

Correlations from the H-4 protons (-CH₂C=) to C-3 (-CH₂CH₂C=) and the imidamide carbon C-5.

Correlations from the H-2 protons (-SCH₂-) to C-1 (CH₃S-) and C-3 (-CH₂CH₂C=).

These correlations would provide definitive evidence for the connectivity of the methylthio group to the butyl chain and the attachment of the imidamide group at the terminus of the chain.

Two-Dimensional NMR Techniques for Conformational Analysis

While not providing a rigid structure in solution, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, which can help in determining the preferred conformation of flexible molecules like this compound. For instance, NOESY could reveal correlations between protons on adjacent methylene groups, confirming their spatial relationship in the flexible alkyl chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula, which is a critical step in the identification of a new or known compound. The exact mass is a more definitive characteristic than the nominal mass. For this compound, the expected exact mass can be calculated from the masses of its constituent isotopes.

| Ion | Elemental Composition | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₁₃N₂S⁺ | 133.0800 |

Note: The calculated exact mass is for the protonated molecule, which is commonly observed in techniques like Electrospray Ionization (ESI).

The experimental determination of the molecular ion's mass-to-charge ratio to within a few parts per million of the calculated value provides strong evidence for the proposed elemental composition of C₅H₁₂N₂S for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for determining the structure of ions by fragmenting them and analyzing the resulting fragments. unt.edu In a typical MS/MS analysis of this compound, the protonated molecule, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that serves as a structural fingerprint for the molecule.

A probable fragmentation pathway for the [M+H]⁺ ion of this compound (precursor ion) would involve the loss of a neutral ammonia (B1221849) molecule (NH₃), resulting in a significant fragment ion. Another likely fragmentation route involves the cleavage of the carbon-sulfur (C-S) bond. Further fragmentation of these initial product ions can yield additional structural details. The exact fragmentation pattern observed is contingent on the specific conditions of the MS/MS experiment, such as the collision energy.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 133.07 | 116.05 | NH₃ | 4-(Methylthio)butanenitrile cation |

| 133.07 | 85.05 | CH₃SH | But-3-en-1-iminium |

| 116.05 | 74.06 | C₂H₄ | [CH₃SCN+H]⁺ |

Note: The fragmentation pathways are predictive and require experimental verification for confirmation.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which link a separation method with a detection method, are essential for analyzing complex mixtures and evaluating the purity of compounds such as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of non-volatile and thermally unstable compounds. A common LC-MS method might employ a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724), both containing a small amount of formic acid to facilitate protonation. spectroscopyonline.com This setup allows for the effective separation of this compound from potential impurities. The separated components are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. acdlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile and thermally stable compounds. nih.gov While the imidamide functional group may pose challenges due to its polarity and potential for thermal breakdown, derivatization can be used to enhance its volatility and stability. researchgate.net For example, silylation of the amide group would make the compound more amenable to GC analysis. The GC column separates the derivatized compound from volatile impurities based on their boiling points and interactions with the stationary phase. academicjournals.org Subsequent ionization, usually by electron ionization (EI), and detection by the mass spectrometer provide mass spectra with characteristic fragmentation patterns for identification and purity assessment. acdlabs.com

Vibrational Spectroscopy

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy offer valuable insights into the functional groups present in a molecule and provide a distinct "fingerprint" for identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds. orientjchem.org Different functional groups absorb at characteristic frequencies, enabling their identification. For this compound, the IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations of the imidamide group would likely appear as a broad band around 3300-3100 cm⁻¹. The C=N stretching vibration is anticipated in the 1680-1620 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkane chain would be observed near 2950-2850 cm⁻¹. The C-S stretching vibration, characteristic of the methylthio group, is typically weaker and found in the fingerprint region around 700-600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidamide (N-H) | Stretching | 3300-3100 (broad) |

| Alkane (C-H) | Stretching | 2950-2850 |

| Imidamide (C=N) | Stretching | 1680-1620 |

| Imidamide (C-N) | Stretching | 1350-1250 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements IR spectroscopy by measuring the inelastic scattering of monochromatic light. While IR is more sensitive to polar groups, Raman is often better for non-polar functionalities and provides a unique molecular fingerprint. americanpharmaceuticalreview.com For this compound, the C-S stretch, which is often weak in IR, is expected to produce a relatively strong Raman signal. The symmetric vibrations within the molecule are often more intense in Raman spectra, offering complementary data for a comprehensive structural analysis.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are crucial for the separation, identification, and quantification of this compound, ensuring its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Developing a reliable HPLC method involves optimizing several parameters to achieve good separation, peak shape, and sensitivity. turkjps.org

Method Development:

Column Selection: A reversed-phase column, such as a C18 or C8, is a common starting point for a moderately polar compound. nih.gov

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol (B129727) is typically used. rjptonline.org A gradient elution, where the organic solvent concentration is increased over time, often provides better separation of the main compound from impurities. spectroscopyonline.com Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of the basic imidamide group. nih.gov

Detection: A UV detector is frequently used. Determining the wavelength of maximum absorbance (λmax) for the compound is necessary for optimal sensitivity. turkjps.org

Method Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters include:

Specificity: The ability to accurately measure the analyte in the presence of other components.

Linearity: The proportionality of the method's results to the concentration of the analyte. turkjps.org

Range: The concentration interval where the method is precise, accurate, and linear.

Accuracy: The closeness of the results to the true value. rjptonline.org

Precision: The agreement of results from repeated measurements. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified. nih.gov

Robustness: The method's ability to remain unaffected by small, deliberate changes in its parameters. turkjps.org

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Note: This is an exemplary method and would necessitate optimization and validation for specific uses.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the analyte's charge, size, and the viscosity of the electrolyte solution. For this compound, which possesses a basic imidamide functional group, CE offers an excellent platform for charge-based separation and analysis.

The imidamide group (-C(=NH)NH2) is expected to be protonated under acidic to neutral pH conditions, conferring a positive charge to the molecule. This positive charge is the primary basis for its separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. In CZE, the separation of analytes occurs due to the differences in their charge-to-mass ratio sciex.com.

Methodological Considerations:

The development of a robust CZE method for this compound would involve the optimization of several key parameters:

Background Electrolyte (BGE) and pH: The composition and pH of the BGE are critical. An acidic buffer, such as phosphate (B84403) or acetate, at a pH below the pKa of the imidamide group, would ensure its complete protonation and consistent electrophoretic mobility. The concentration of the BGE influences the ionic strength of the medium and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of the buffer within the capillary sciex.com.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can also generate Joule heating, which may affect the separation efficiency and reproducibility. A typical voltage range for CZE is 15-30 kV.

Capillary Dimensions: The length and internal diameter of the fused-silica capillary affect the separation efficiency, analysis time, and sample volume capacity. Longer capillaries provide higher resolution but result in longer analysis times.

Detection: UV detection is a common method for CE. The wavelength for detection would be chosen based on the UV absorbance spectrum of this compound. Given its structure, it is expected to have absorbance in the low UV region (around 200-220 nm).

Illustrative Data:

| Parameter | Condition | Rationale |

| Capillary | Fused Silica (B1680970), 50 µm i.d., 60 cm total length (51.5 cm effective length) | Standard dimensions for good resolution and analysis time. |

| Background Electrolyte | 50 mM Phosphate buffer | Provides good buffering capacity and is a common BGE. |

| pH | 2.5 | Ensures complete protonation of the imidamide group. |

| Applied Voltage | +25 kV | Provides a good balance between separation speed and efficiency. |

| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for sample introduction. |

| Detection | UV at 214 nm | A common wavelength for the detection of compounds with amide-like functional groups. |

| Expected Migration Time | 5 - 10 minutes | Dependant on the specific charge and size of the molecule. |

| Expected Efficiency (Plates) | > 100,000 | CE is known for its high separation efficiency. |

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of this compound.

The successful application of CE would provide valuable information on the purity of this compound samples, as impurities with different charge-to-size ratios would be separated into distinct peaks. Furthermore, coupling CE with mass spectrometry (CE-MS) would offer definitive identification of the compound and its potential impurities based on their mass-to-charge ratios.

Solid-Phase Extraction (SPE) and Sample Pretreatment for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or food samples, often requires a sample pretreatment step to remove interfering substances and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose lodz.plactapol.net. SPE utilizes a solid sorbent to selectively retain the analyte, while the matrix components are washed away. The analyte is then eluted with a suitable solvent.

Selection of SPE Sorbent and Method:

The choice of the SPE sorbent is crucial and depends on the physicochemical properties of this compound and the nature of the sample matrix. Given that this compound is a polar and basic compound, several SPE strategies could be employed:

Cation-Exchange SPE: This would be a highly effective method. At a pH below its pKa, this compound will be positively charged and can be retained on a strong or weak cation-exchange sorbent (e.g., SCX or WCX) lodz.pl. The sample would be loaded under acidic to neutral conditions. After washing away neutral and acidic interferences, the analyte can be eluted by increasing the pH of the elution solvent (to neutralize the charge on the analyte) or by using a buffer with a high ionic strength.

Reversed-Phase SPE: While this compound is polar, it possesses a four-carbon chain and a methylthio group, which impart some non-polar character. Therefore, a polar-modified reversed-phase sorbent (e.g., C18 with polar end-capping or a polymer-based sorbent) could potentially retain the compound from an aqueous matrix chromatographyonline.comwindows.net. The elution would be performed with a more organic solvent, such as methanol or acetonitrile.

Normal-Phase SPE: This method is suitable for extracting polar analytes from non-polar matrices chromatographyonline.com. If this compound were to be extracted from a non-polar solvent, a polar sorbent like silica or diol could be used.

General SPE Procedure:

A typical SPE workflow for the extraction of this compound from an aqueous matrix using a cation-exchange sorbent would involve the following steps:

Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by water and then a buffer at the loading pH to activate the functional groups chromatographyonline.com.

Loading: The sample, with its pH adjusted to ensure the analyte is charged, is passed through the sorbent.

Washing: The sorbent is washed with a weak solvent (e.g., water or a low ionic strength buffer) to remove unretained matrix components. A second wash with a non-polar solvent might be used to remove hydrophobic interferences.

Elution: The retained this compound is eluted using a solvent that disrupts the ionic interaction. This is typically achieved by using a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) or a high salt concentration buffer.

Illustrative Data:

The following table provides an example of an SPE method for the extraction of this compound from a hypothetical food matrix, along with expected recovery and purity outcomes.

| SPE Step | Solvent/Solution | Volume | Purpose | Expected Outcome |

| Sorbent | Strong Cation Exchange (SCX) | 500 mg | To retain the positively charged analyte. | - |

| Conditioning | Methanol | 5 mL | To solvate the sorbent. | Sorbent is activated. |

| 10 mM Acetate Buffer (pH 4.5) | 5 mL | To equilibrate the sorbent to the loading pH. | Sorbent is ready for sample loading. | |

| Sample Loading | Food extract in 10 mM Acetate Buffer (pH 4.5) | 10 mL | To load the analyte onto the sorbent. | Analyte is retained on the sorbent. |

| Washing 1 | 10 mM Acetate Buffer (pH 4.5) | 5 mL | To remove polar, non-basic interferences. | Matrix interferences are washed away. |

| Washing 2 | Dichloromethane (B109758) | 5 mL | To remove non-polar interferences. | Lipid and other non-polar components are removed. |

| Elution | 5% Ammonium Hydroxide in Methanol | 2 x 2 mL | To neutralize and elute the analyte. | Analyte is recovered in the eluate. |

| Expected Recovery | > 90% | - | - | High recovery of the analyte. |

| Expected Purity | > 95% | - | - | Significant removal of matrix interferences. |

Table 2: Illustrative Solid-Phase Extraction (SPE) Protocol for this compound from a Complex Matrix.

The successful development of an SPE method is critical for obtaining clean extracts, which in turn improves the accuracy, precision, and sensitivity of subsequent chromatographic or electrophoretic analyses.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(Methylthio)butanimidamide molecule. These calculations are crucial for understanding the molecule's stability, polarity, and reactive sites.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. northwestern.edu It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. aps.org DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and predict various ground state properties. mdpi.commdpi.com

The optimization process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would precisely define the spatial relationship between the methylthio group, the alkyl chain, and the imidamide functional group.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Ground State Properties of this compound Calculated by DFT (Note: The following data is illustrative of typical DFT calculation results and is intended to exemplify the parameters obtained.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -XXX.XXXX Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | X.XX Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -X.XX eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +X.XX eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | X.XX eV |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide higher accuracy for energies and properties. nih.gov

These high-accuracy calculations are particularly valuable for benchmarking the results from more cost-effective DFT methods and for situations where a precise description of electron correlation is necessary. aps.org For this compound, ab initio calculations could be used to obtain highly reliable values for its ionization potential, electron affinity, and thermochemical properties like the enthalpy of formation. chemeo.com

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion. semanticscholar.org

This analysis is typically performed by systematically rotating the single bonds within the molecule and calculating the energy at each step using methods like DFT. chemrxiv.org The results are visualized as a potential energy landscape, where energy minima correspond to stable or metastable conformers. mdpi.com For this compound, key rotations would be around the C-C bonds of the butyl group and the C-S bond. The analysis reveals the relative energies of different conformers (e.g., anti vs. gauche) and the energy barriers separating them, which determines the molecule's flexibility and predominant shape in different environments. semanticscholar.orgrsc.org

Table 2: Illustrative Conformational Analysis of this compound (Note: This table provides a hypothetical outcome of a conformational analysis.)

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| Global Minimum (anti-anti) | C1-C2-C3-C4 ≈ 180°, C2-C3-C4-S ≈ 180° | 0.00 | ~75% |

| Local Minimum (gauche-anti) | C1-C2-C3-C4 ≈ 60°, C2-C3-C4-S ≈ 180° | +0.85 | ~20% |

| Local Minimum (anti-gauche) | C1-C2-C3-C4 ≈ 180°, C2-C3-C4-S ≈ 60° | +1.50 | ~5% |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. youtube.com By modeling potential reaction coordinates, researchers can identify transition states—the high-energy structures that connect reactants to products. frontiersin.org

The calculation of the transition state geometry and its associated activation energy provides a quantitative measure of the reaction's feasibility and rate. For instance, the hydrolysis of the imidamide group or the oxidation of the methylthio group can be studied. Quantum chemical methods like DFT are used to map the minimum energy path of a reaction, and techniques like intrinsic reaction coordinate (IRC) calculations confirm that a found transition state correctly connects the desired reactants and products. frontiersin.org

Intermolecular Interactions and Self-Assembly Propensities

The imidamide and methylthio groups in this compound can participate in various non-covalent interactions, such as hydrogen bonding (N-H donors and N acceptor) and weaker C-H···S interactions. nih.govrsc.org Understanding these intermolecular forces is key to predicting how molecules will interact with each other in the solid or liquid phase, influencing properties like boiling point and solubility.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the different components of the interaction energy between two or more molecules (e.g., electrostatic, exchange, induction, and dispersion). mdpi.com The study of these interactions helps to predict whether the molecules are likely to form ordered structures through self-assembly, such as dimers or larger aggregates, which is crucial for materials science applications. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental results. mdpi.com

For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum by calculating the energies of electronic excitations. mdpi.com The vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts and coupling constants can be computed to assist in the assignment of peaks in ¹H and ¹³C NMR spectra. chemrxiv.org Agreement between predicted and experimental spectra provides strong evidence for the determined molecular structure and conformation. mdpi.comnih.gov

This compound as a Synthetic Building Block

The presence of both a sulfur and multiple nitrogen atoms suggests that this compound can serve as a versatile precursor for a variety of more complex molecular architectures.

The imidamide functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. thieme-connect.desemanticscholar.orgwikipedia.org The presence of both an amine and an imine nitrogen within the same functional group allows for cyclization reactions with appropriate bifunctional reagents. For instance, reaction with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds could theoretically lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives. Furthermore, intramolecular cyclization, potentially triggered by activation of the thioether moiety, could also be a viable route to sulfur-containing nitrogen heterocycles. The synthesis of various heterocycles often relies on the reactivity of the amidine core. semanticscholar.org

A notable example of imidamide utility is the Rh(III)-catalyzed synthesis of N-unprotected indoles from imidamides and diazo ketoesters, which proceeds via C-H activation and annulation. acs.org This suggests that this compound could potentially undergo similar transformations to yield functionalized indole (B1671886) derivatives. The synthesis of imidazoles from imidamides and carboxylic acids in the presence of a copper catalyst has also been reported, further highlighting the versatility of the imidamide group in forming five-membered heterocycles. rsc.org

| Heterocycle Class | Potential Reagents for Synthesis with this compound | Theoretical Product |

| Pyrimidines | α,β-Unsaturated ketones/aldehydes | Substituted dihydropyrimidines or pyrimidines |

| Diazepines | 1,4-Dicarbonyl compounds | Substituted diazepine derivatives |

| Imidazoles | Carboxylic acids (with catalyst) | 2,4-Disubstituted imidazoles |

| Indoles | α-Diazo β-ketoesters (with catalyst) | Functionalized indole derivatives |

The imidamide functional group can be considered a superbasic amine and can participate in amidation and imidation reactions. While direct acylation of the imidamide might be complex due to its high basicity, it can theoretically act as a nucleophile in certain contexts. More commonly, amidines are products of amidation-like reactions. However, the reactivity of the imidamide nitrogen atoms could be exploited in reactions with electrophilic partners.

Recent advancements have demonstrated copper-catalyzed intermolecular amidation and imidation of unactivated C-H bonds using various amide sources. nih.govescholarship.orgbeilstein-journals.orgd-nb.info While this compound itself would not be the primary reactant in such transformations, its synthesis could potentially be achieved through related methodologies. The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849), is a classic route to amidines. wikipedia.org This suggests a plausible synthetic route to this compound from 4-(methylthio)butanenitrile.

The thioether group in this compound introduces a soft sulfur donor atom, making it a potential building block for sulfur-containing organic frameworks. researchgate.net Thioethers are known to be valuable components in the construction of such materials due to their ability to coordinate with soft metal ions and their potential for further chemical modification, such as oxidation to sulfoxides or sulfones. fiveable.meontosight.ai

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating thioether functionalities have garnered significant interest for applications in catalysis, gas storage, and sensing. rsc.orgacs.org The thioether moiety can be introduced into these frameworks either by using pre-functionalized linkers or through post-synthetic modification. This compound, with its additional coordinating imidamide group, could theoretically act as a multifunctional linker or modulator in the synthesis of novel sulfur-containing frameworks.

Ligand Design and Coordination Chemistry Research

The combination of a soft thioether donor and a hard/borderline amidine donor set within the same molecule makes this compound an intriguing candidate for ligand design in coordination chemistry. umn.edursc.orglew.ronih.gov

Investigation of Metal-Amidine Complex Formation

Amidines are versatile N-donor ligands that can coordinate to a wide range of metal ions. lew.ronih.gov The coordination can occur in a monodentate, bidentate, or bridging fashion, leading to the formation of diverse metal complexes with interesting structural and electronic properties. umn.edu The resulting amidinate complexes are known for their applications in catalysis and materials science. researchgate.netrsc.org

The coordination chemistry of imidoyl amidine ligands has been explored with first-row transition metals, showcasing their ability to form stable complexes. rsc.orgresearchgate.net The basicity of the amidine nitrogen atoms makes them strong σ-donors, which can stabilize metals in various oxidation states. It is expected that this compound would readily form complexes with a variety of transition metals, with the coordination mode being influenced by the metal's electronic properties and the steric environment.

| Metal Ion | Potential Coordination Mode of this compound | Potential Complex Geometry |

| Pd(II), Pt(II) | Bidentate (N,N) | Square Planar |

| Cu(II), Zn(II) | Bidentate (N,N) or (N,S) | Tetrahedral or Square Planar |

| Fe(II), Co(II) | Bidentate (N,N) or Tridentate (N,N,S) | Tetrahedral or Octahedral |

| Rh(I), Ir(I) | Bidentate (N,N) or (N,S) | Square Planar |

Catalytic Applications of Derived Complexes

Metal complexes derived from ligands containing thioether and/or amidine functionalities have shown significant promise in various catalytic transformations. capes.gov.brmdpi.commdpi.comresearchgate.netnih.govacs.orgrsc.orgbeilstein-journals.organr.frthieme-connect.com

Thioether Ligand Complexes: The thioether sulfur atom is a soft donor and can coordinate to soft metal ions like palladium, platinum, rhodium, and copper. capes.gov.brnih.govrsc.orgnih.govtandfonline.com Complexes bearing thioether ligands have been successfully employed as catalysts in a range of reactions, including:

Asymmetric allylic substitution: Chiral thioether ligands have been used to induce enantioselectivity in this important C-C bond-forming reaction. capes.gov.br

Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes with thioether-containing ligands have shown activity in the reduction of various functional groups. capes.gov.brrsc.org

Oxidation reactions: Gold and silver complexes with thioether ligands have been utilized as catalysts for the oxidation of alkenes. mdpi.com

Amidine Ligand Complexes: The strong σ-donating ability of amidine ligands makes them suitable for stabilizing catalytically active metal centers. researchgate.netrsc.organr.fr Metal amidinate complexes have been investigated as catalysts for:

Polymerization reactions: Alkaline earth metal complexes with amidine ligands have been shown to catalyze the ring-opening polymerization of rac-lactide. researchgate.netrsc.org

Hydrofunctionalization reactions: Iron amide complexes, which share similarities with amidinates, have been used in the hydrosilylation of alkenes. nih.gov

Given the presence of both thioether and amidine functionalities, metal complexes of this compound could potentially exhibit unique catalytic properties, possibly enabling cooperative effects between the hard amidine and soft thioether donors. Further research into the synthesis and catalytic evaluation of such complexes is warranted to explore their full potential.

Conclusion

Strategies for Amidine Synthesis: A Mechanistic Perspective

The conversion of various functional groups into the amidine moiety is central to producing compounds like this compound. The primary methods involve reactions of nitriles, acyl derivatives, and thioamides, each with distinct mechanistic features.

Catalytic Hydrogenation of Nitriles with Ammonia (B1221849) Derivatives

The catalytic hydrogenation of nitriles is a prominent method for producing primary amines. google.com To selectively synthesize amidines, this process is adapted by conducting the reaction in the presence of ammonia. This approach leverages the reduction of a nitrile to an intermediate imine, which is then captured by an ammonia derivative.

The general mechanism involves the initial reduction of the nitrile over a metal catalyst, such as Raney nickel, Raney cobalt, or supported palladium, to form a transient imine. google.comnih.govrug.nl In the absence of ammonia, this imine can react with a newly formed primary amine molecule, leading to the formation of undesired secondary amines. google.comrug.nl The presence of a large excess of ammonia in the reaction medium suppresses this side reaction by shifting the equilibrium towards the reaction of the imine with ammonia, ultimately yielding the desired primary amidine after tautomerization. rsc.orggoogle.com

Reaction conditions are critical for achieving high selectivity and yield. The process is typically carried out at elevated temperatures (60–160°C) and hydrogen pressures (5–300 bar). google.comgoogle.com The choice of catalyst and solvent also plays a significant role in the reaction's efficiency. Recent developments have focused on milder conditions using highly active catalysts. rsc.org

Table 1: Research Findings on Catalytic Hydrogenation of Nitriles to Primary Amines

| Catalyst System | Substrate Example | Conditions | Yield of Primary Amine | Source |

|---|---|---|---|---|

| Ni/Al₂O₃ | Various nitriles | 60–80 °C, 2.5 bar H₂, NH₃ | High | rsc.org |

| DMPSi-Pd/SiO₂ | Aromatic & Aliphatic nitriles | 60 °C, 50 kPa H₂ (flow) | ~Quantitative | nih.gov |

| Sponge Cobalt | Aliphatic nitriles | 60–160 °C, 5–80 bar H₂, LiOH, H₂O | High | google.com |

Ammonolysis of Acyl Chlorides and Related Precursors

The reaction between acyl chlorides and ammonia or primary/secondary amines is a vigorous and well-established method for synthesizing amides, which can be precursors to amidines. libretexts.orgchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism.

The process is typically initiated by the nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. youtube.com A second equivalent of ammonia then acts as a base to neutralize the hydrogen chloride produced, resulting in the formation of the amide and ammonium (B1175870) chloride. libretexts.org

While this reaction directly yields an amide, not an amidine, the resulting amide can be converted to an amidine in subsequent steps, for instance, by dehydration to a nitrile followed by a Pinner reaction, or by direct conversion using specific reagents. The direct ammonolysis of acyl chlorides to amidines is not a standard transformation, but related carboxylic acid derivatives like esters can be converted to amidines under specific conditions.

Reaction Scheme: Ammonolysis of an Acyl Chloride

In this reaction, one molecule of ammonia acts as the nucleophile, while a second acts as a base. libretexts.org

Pinner Reaction Variants and Modifications

The Pinner reaction is a classic and highly effective method for converting nitriles into amidines. wikipedia.orgresearchgate.net The reaction proceeds in two distinct stages, typically under anhydrous acidic conditions. organic-chemistry.orgsemanticscholar.org

First, the nitrile reacts with an alcohol in the presence of a dry acid, most commonly hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org

In the second stage, the isolated Pinner salt is treated with ammonia or an amine (ammonolysis). The nitrogen nucleophile attacks the imino carbon, leading to the displacement of the alkoxy group and the formation of the amidine, usually as its hydrochloride salt. wikipedia.org

Table 2: Representative Pinner Synthesis of an Amidine

| Starting Material | Reagents/Conditions | Intermediate | Final Reagent | Yield | Source |

|---|

Modifications to the Pinner reaction have been developed to accommodate substrates with acid-sensitive functional groups. A notable variant involves the formation and isolation of a thioimidic ester from a thioamide. This thioimidic ester can then react with amines to form amidines under milder conditions than the traditional Pinner synthesis. scribd.com

Other Amidine Formation Pathways

Beyond the primary methods, several other pathways exist for amidine synthesis. One of the most significant alternative routes starts from thioamides. scielo.br Thioamides can be converted to amidines by reaction with amines in the presence of a thiophilic promoter, such as mercury(II) or silver(I) salts. koreascience.kracs.orgnih.gov For example, reacting N-(t-Boc)thioamides with various amines in the presence of HgCl₂ provides N-(t-Boc)N'-substituted amidines in excellent yields under mild conditions. koreascience.krresearchgate.net

Another method involves the reduction of amidoximes. Amidoximes can be prepared from nitriles by reaction with hydroxylamine. Subsequent reduction of the N-hydroxy group yields the corresponding primary amidine. This method is widely used for preparing unsubstituted amidines. scribd.com

Incorporation of the 4-(Methylthio)butyl Moiety in Amidine Synthesis

To synthesize the target compound, this compound, a precursor molecule containing the 4-(methylthio)butyl group must first be prepared. This is typically achieved through standard thioether formation reactions.

Precursor Synthesis via Alkylation or Thioether Formation

The synthesis of the key precursor, 4-(methylthio)butanenitrile, is a crucial first step. This compound provides the necessary carbon backbone and the nitrile group, which can then be converted to the amidine functionality using one of the methods described above.

A common and straightforward method for forming the thioether linkage is through nucleophilic substitution (alkylation). This involves the reaction of an alkyl halide with a sulfur-containing nucleophile. evitachem.com For the synthesis of 4-(methylthio)butanenitrile, this could involve the reaction of 4-halobutyronitrile (e.g., 4-bromobutyronitrile) with a thiomethoxide salt, such as sodium thiomethoxide (NaSMe). The thiomethoxide anion displaces the halide in an Sₙ2 reaction to form the thioether. researchgate.net

Reaction Scheme: Thioether formation via Alkylation

Alternatively, precursors can be built from smaller molecules. For instance, 3-(methylthio)propanal can be synthesized by the addition of methyl mercaptan to acrolein. google.com.na This aldehyde can then be converted to the corresponding cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile, by reaction with hydrogen cyanide. google.com.naresearchgate.net Subsequent chemical transformations would be required to remove the hydroxyl group and arrive at 4-(methylthio)butanenitrile. Modern methods for thioether synthesis also include various metal-catalyzed cross-coupling reactions, which can offer alternative routes to these precursors. thieme-connect.dethieme-connect.com

Chemo- and Regioselectivity Considerations in Methylthio-Functionalized Amidination

The presence of multiple functional groups in a molecule can present challenges in terms of chemo- and regioselectivity during a chemical transformation. In the synthesis of this compound from 4-(methylthio)butanenitrile, the key consideration is the selective reaction at the nitrile group without affecting the methylthio moiety.

Under the strongly acidic conditions of the Pinner reaction, the nitrile group is the primary site of reactivity. The high electrophilicity of the protonated nitrile carbon makes it highly susceptible to nucleophilic attack by the alcohol. numberanalytics.com The thioether group (methylthio) is generally stable under these conditions. However, there are potential side reactions to consider:

Protonation of the Thioether: The sulfur atom of the methylthio group possesses lone pairs of electrons and can be protonated by the strong acid catalyst. This could potentially deactivate the catalyst by forming a stable sulfonium (B1226848) salt, thereby slowing down the reaction rate.

Oxidation of the Thioether: While the Pinner reaction is not an oxidative process, the choice of reagents and the presence of any oxidizing impurities should be carefully controlled to prevent the oxidation of the thioether to a sulfoxide (B87167) or sulfone.

The regioselectivity of the Pinner reaction itself is inherently high, as the reaction specifically targets the nitrile functional group. In the case of 4-(methylthio)butanenitrile, the reaction will selectively occur at the terminal nitrile, leading to the formation of the desired imidate and subsequently the amidine at that position.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the desired outcome. The following table outlines key reaction conditions and their potential impact on the synthesis, based on general principles of the Pinner reaction.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound via the Pinner Reaction

| Parameter | Variation | Rationale and Expected Outcome |

| Acid Catalyst | HCl (gas), H₂SO₄, Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Gaseous HCl is traditional but can be difficult to handle. Sulfuric acid can also be effective. Lewis acids may offer milder conditions and different reactivity profiles. researchgate.net The choice of catalyst can significantly impact reaction rate and yield. |

| Alcohol (R'OH) | Methanol (B129727), Ethanol | Shorter-chain alcohols are typically used. The choice of alcohol will determine the intermediate imidate ester and can influence the rate of both imidate formation and subsequent ammonolysis. |

| Solvent | Excess alcohol, Dichloromethane (B109758), Diethyl ether | Using the alcohol as the solvent ensures a high concentration of the nucleophile. Inert solvents like dichloromethane or diethyl ether can also be used, which may facilitate product isolation. |

| Temperature | 0 °C to room temperature | The Pinner reaction is often carried out at low temperatures to prevent the formation of by-products and the decomposition of the imidate salt. wikipedia.org Optimization may involve a temperature gradient to find the optimal balance between reaction rate and selectivity. |

| Reaction Time | 1 - 24 hours | The reaction time needs to be sufficient for complete conversion of the nitrile to the imidate. Monitoring the reaction by techniques such as TLC or GC-MS is essential to determine the optimal time and avoid the formation of degradation products. |

| Ammonolysis | Anhydrous ammonia (gas or solution in alcohol) | The concentration of ammonia and the temperature of the ammonolysis step are critical for efficient conversion of the imidate to the amidine. An excess of ammonia is typically used to drive the reaction to completion. |

A hypothetical optimization study for the synthesis of this compound could involve screening different acid catalysts and temperatures, as illustrated in the following data table.

Table 2: Hypothetical Optimization Data for the Formation of Methyl 4-(Methylthio)butanimidate Hydrochloride

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HCl (gas, excess) | Methanol | 0 | 12 | 85 |

| 2 | HCl (gas, excess) | Methanol | 25 | 6 | 78 |

| 3 | H₂SO₄ (1.2) | Methanol | 0 | 18 | 75 |

| 4 | AlCl₃ (1.1) | Methanol | 25 | 8 | 65 |

Based on these hypothetical results, the classical Pinner conditions with gaseous HCl at 0 °C would be the most promising starting point for a scalable synthesis.

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the carbon backbone, requires stereoselective synthetic methods. While this compound itself is achiral, the principles of asymmetric synthesis can be applied to create chiral derivatives. Established strategies for the stereoselective synthesis of chiral amines and related compounds can be adapted for this purpose. researchgate.netacs.org

One common approach involves the use of a chiral auxiliary . A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of a chiral analog of this compound, one could envision a synthetic route starting from a chiral building block or introducing a chiral center via an asymmetric reaction.

For instance, a chiral center could be introduced at the α-position to the nitrile group. This could be achieved through the stereoselective alkylation of a nitrile precursor using a chiral base or a chiral phase-transfer catalyst.

Another approach involves the use of a chiral catalyst in a key bond-forming reaction. For example, an asymmetric hydrocyanation of a suitable α,β-unsaturated thioether could provide a chiral nitrile precursor.

A plausible, though not yet reported, strategy for the synthesis of a chiral analog, such as (R)- or (S)-2-methyl-4-(methylthio)butanimidamide, could involve the following steps:

Asymmetric Michael Addition: A stereoselective Michael addition of a methyl group to an α,β-unsaturated nitrile containing the methylthio group, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand.

Pinner Reaction and Ammonolysis: The resulting chiral nitrile would then be subjected to the Pinner reaction and subsequent ammonolysis, as described previously, to afford the chiral amidine.

The development of a stereoselective synthesis for chiral analogs of this compound would be a valuable contribution to the field, enabling the exploration of their potential applications in areas such as chiral catalysis and medicinal chemistry. chinesechemsoc.orgnih.gov

Exploration of Biological Research Applications Mechanistic Focus

Molecular Interactions with Enzymes and Receptors

The amidine group is a key structural feature that dictates the potential molecular interactions of 4-(Methylthio)butanimidamide. Unlike the more stable amide bond found in proteins, the amidine functional group possesses unique electronic and hydrogen-bonding properties. nsf.govwikipedia.org

Direct ligand-protein binding studies for this compound are not extensively documented in publicly available literature. However, the inherent characteristics of the amidine moiety provide a strong basis for predicting its binding behavior.

Amidines are significantly more basic than amides and are typically protonated at physiological pH, forming a positively charged amidinium ion. rsc.org This charge is a critical factor in its potential interactions with protein targets.

Electrostatic Interactions: The positive charge of the amidinium ion allows for strong, long-range electrostatic interactions, particularly with negatively charged amino acid residues such as aspartate and glutamate (B1630785) found in the binding pockets of enzymes and receptors.

Hydrogen Bonding: The amidine group is a versatile hydrogen-bond participant. In its protonated state, the amidinium ion acts as a strong hydrogen bond donor. rsc.org Even in its neutral form, it can function as both a hydrogen bond donor and acceptor, a dynamic capability that distinguishes it from the more static amide bond. nsf.govrsc.org This allows for a flexible and adaptive binding to various protein surfaces. nsf.govacs.org The combination of charge-enhanced hydrogen bonds and electrostatic attraction can contribute to stable ligand-protein complexes. nih.gov

Table 1: Comparison of Amide and Amidine Functional Groups in Biological Interactions

| Feature | Amide Group | Amidine Group |

| Basicity | Weakly basic | Strongly basic (typically protonated at physiological pH) |

| Charge | Neutral | Positive (as amidinium ion) |

| H-Bonding | Donor and acceptor | Stronger donor (as amidinium); dynamic donor/acceptor (neutral) nsf.govrsc.org |

| Primary Interaction | Hydrogen bonding wikipedia.org | Electrostatic interactions and charge-assisted hydrogen bonding nih.gov |

This table provides an interactive comparison of the key properties of amide and amidine functional groups relevant to protein binding.

There is currently no specific information available in the scientific literature detailing the use of this compound as an enzyme-substrate analog for mechanistic studies. Such studies would typically involve an enzyme whose natural substrate bears a structural resemblance to this compound, for instance, an enzyme that processes aliphatic amides or similar structures.

While no studies directly link this compound to the inhibition of enzymes like monoamine oxidase or pyridoxal (B1214274) kinase, the amidine chemical class is well-represented among enzyme inhibitors. nih.gov The strong basicity and binding capabilities of the amidine group make it a valuable pharmacophore for targeting enzyme active sites. nih.gov

For example, various aromatic and cyclic amidine derivatives have been investigated as inhibitors of proteases, such as trypsin, where the amidine group forms a crucial hydrogen bond with an aspartate residue in the enzyme's active site. nih.gov Other amidine-containing compounds, like pentamidine, are known to inhibit enzymes involved in microbial metabolism. mdpi.com Although these are not aliphatic monoamidines, they demonstrate the potential of the functional group to act as an effective enzyme inhibitor. An isofagomine analogue containing an amidine group was synthesized and tested as a potential glycosidase inhibitor, though it showed weak activity, suggesting that subtle structural features are critical for potent inhibition. uib.no

Investigation of Metabolic Pathway Involvement (Mechanistic Biochemistry)

The metabolic fate of this compound has not been specifically detailed. However, by examining the metabolism of structurally related compounds, a putative pathway can be hypothesized. The molecule contains a methylthioether group and a four-carbon chain, similar to the amino acid methionine.

It is plausible that this compound could be processed by enzymes involved in sulfur and amino acid metabolism. A key metabolic hub for related structures is the Methionine Salvage Pathway. In this pathway, compounds like 4-(methylthio)-2-oxobutanoic acid are key intermediates. genome.jp It is conceivable that hydrolysis of the imidamide group of this compound could occur, potentially yielding 4-(methylthio)butanoic acid or its corresponding amide. These metabolites could then potentially enter broader metabolic pathways, such as fatty acid or sulfur metabolism.

Research on Antimicrobial or Antifungal Mechanisms (if related to amidine class activity, excluding efficacy trials)

The antimicrobial and antifungal properties of amidine-containing compounds, particularly aromatic diamidines, have been a subject of research. nih.gov The primary proposed mechanism of action for this class of compounds involves their interaction with microbial nucleic acids. nih.gov

DNA Minor Groove Binding: A principal antimicrobial mechanism for amidines is their ability to bind to the minor groove of DNA, with a preference for AT-rich (Adenine-Thymine) sequences. nih.gov This binding is stabilized by the positive charge of the amidine groups interacting with the negative phosphate (B84403) backbone of DNA, as well as hydrogen bonds and van der Waals forces.

Inhibition of DNA-Dependent Processes: By binding to DNA, these compounds can physically obstruct the binding of essential proteins, such as DNA and RNA polymerases. This interference leads to the inhibition of DNA replication and transcription, ultimately halting microbial growth and proliferation. nih.govmicrobiologysociety.orgorthobullets.com

While most detailed mechanistic studies have been performed on aromatic diamidines, monoamidines have also been shown to possess antimicrobial activity, though the structural requirements for potent activity are specific. researchgate.net The antimicrobial action of this compound would likely depend on its ability to penetrate the microbial cell and interact with intracellular targets like DNA, a mechanism established for the broader amidine class. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

Current synthetic methods for 4-(Methylthio)butanimidamide and related amidines often rely on classical approaches that may not be optimized for atom economy or environmental sustainability. Future research should prioritize the development of novel synthetic pathways that address these limitations. Key areas of focus could include:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the direct conversion of precursor molecules, such as nitriles or thioamides, into the target imidamide. This could reduce the need for stoichiometric reagents and minimize waste generation.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity while minimizing resource consumption.

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Nitrile Amination | High atom economy, direct conversion. | Catalyst design and optimization, substrate scope. |

| Thioamide Activation | Utilizes readily available starting materials. | Development of mild and selective activation methods. |